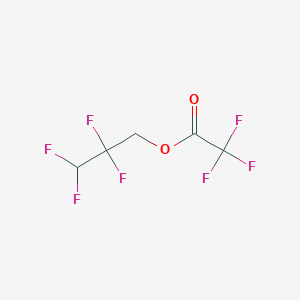

Trifluoroacétate de 2,2,3,3-tétrafluoropropyle

Vue d'ensemble

Description

Le cefoxitine sel de sodium est un antibiotique semi-synthétique à large spectre dérivé de la céphamycine C, qui est produite par la bactérie Streptomyces lactamdurans . Il s'agit d'une céphalosporine de deuxième génération utilisée pour l'administration intraveineuse pour traiter les infections bactériennes graves, y compris celles des voies urinaires, du sang, des os, des articulations et des voies respiratoires inférieures .

Applications De Recherche Scientifique

Cefoxitin sodium salt has a wide range of scientific research applications:

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le cefoxitine sel de sodium est synthétisé à partir de la céphamycine C par une série de réactions chimiques. . La voie synthétique comprend généralement les étapes suivantes :

Formation du sel de sodium : La céphamycine C est mise en réaction avec de l'hydroxyde de sodium pour former le sel de sodium.

Méthoxylation : Le sel de sodium est ensuite méthoxylé en position 7-alpha en utilisant du méthanol dans des conditions contrôlées.

Purification : Le produit est purifié par cristallisation et filtration pour obtenir le cefoxitine sel de sodium sous sa forme pure.

Méthodes de production industrielle : La production industrielle du cefoxitine sel de sodium implique une fermentation à grande échelle de Streptomyces lactamdurans pour produire de la céphamycine C. La céphamycine C est ensuite modifiée chimiquement par la voie synthétique décrite ci-dessus. Le processus est optimisé pour un rendement élevé et une pureté élevée, avec un contrôle strict des conditions réactionnelles et des étapes de purification .

Analyse Des Réactions Chimiques

Le cefoxitine sel de sodium subit diverses réactions chimiques, notamment :

Oxydation : Le cefoxitine sel de sodium peut être oxydé pour former des sulfoxydes et des sulfones dans des conditions oxydantes.

Substitution : Le groupe méthoxy en position 7-alpha peut être substitué par d'autres groupes fonctionnels dans des conditions réactionnelles spécifiques.

Réactifs et conditions courants :

Hydrolyse : Eau, conditions acides ou basiques.

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Substitution : Divers nucléophiles sous des conditions de température et de pH contrôlées.

Principaux produits :

Hydrolyse : Céphamycine C et autres produits de dégradation.

Oxydation : Sulfoxydes et sulfones.

Substitution : Dérivés avec différents groupes fonctionnels en position 7-alpha.

4. Applications de la recherche scientifique

Le cefoxitine sel de sodium a un large éventail d'applications de recherche scientifique :

Industrie : Appliqué dans l'industrie pharmaceutique pour la production d'antibiotiques à base de cefoxitine.

5. Mécanisme d'action

Le cefoxitine sel de sodium exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP) situées sur la membrane interne de la paroi cellulaire bactérienne, empêchant la liaison croisée des chaînes de peptidoglycanes nécessaires à la résistance et à la rigidité de la paroi cellulaire . Cette inhibition conduit à la lyse cellulaire et à la mort des bactéries .

Mécanisme D'action

Cefoxitin sodium salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, preventing the cross-linkage of peptidoglycan chains necessary for cell wall strength and rigidity . This inhibition leads to cell lysis and death of the bacteria .

Comparaison Avec Des Composés Similaires

Le cefoxitine sel de sodium est unique parmi les céphalosporines en raison de sa grande stabilité contre les bêta-lactamases, qui sont des enzymes produites par les bactéries pour résister aux antibiotiques . Des composés similaires incluent :

Céfotaxime : Une autre céphalosporine de deuxième génération avec un mécanisme d'action similaire mais un spectre d'activité différent.

Cefuroxime : Une céphalosporine de deuxième génération avec un spectre d'activité plus large contre les bactéries gram-positives.

Ceftriaxone : Une céphalosporine de troisième génération avec une activité accrue contre les bactéries gram-négatives.

Le cefoxitine sel de sodium se distingue par sa résistance aux bêta-lactamases et son efficacité contre les bactéries gram-positives et gram-négatives .

Activité Biologique

2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA) is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a detailed overview of the biological activity of TFPTFA, highlighting its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

TFPTFA is characterized by its unique molecular structure, which includes multiple fluorine atoms that impart distinct chemical properties. Its chemical formula can be represented as CF₃C(=O)OCH₂CF₂CHF₂. The presence of the trifluoroacetate moiety contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of TFPTFA can be attributed to several mechanisms:

- Acidic Properties : TFPTFA exhibits strong acidic characteristics due to the trifluoroacetate group, which can influence cellular processes by altering pH levels in biological environments.

- Fluorine Substitution Effects : The electronegative fluorine atoms can enhance lipophilicity and membrane permeability, facilitating cellular uptake and interaction with biomolecules.

- Reactivity with Biomolecules : TFPTFA may participate in various chemical reactions with proteins and nucleic acids, potentially leading to modifications that affect their function.

1. Cytotoxicity and Cell Viability

A study investigated the cytotoxic effects of TFPTFA on various cell lines. The results indicated that TFPTFA exhibited dose-dependent cytotoxicity, with significant effects observed at higher concentrations. Cell viability assays demonstrated that TFPTFA could induce apoptosis in certain cancer cell lines while having minimal effects on normal cells .

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

2. Antimicrobial Activity

TFPTFA was evaluated for its antimicrobial properties against a range of pathogens. The compound showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

3. Case Studies

Several case studies have documented the biological implications of TFPTFA:

- Case Study on Drug Delivery Systems : A research group explored the use of TFPTFA as a component in drug delivery formulations. The study highlighted its ability to enhance the solubility and stability of hydrophobic drugs in aqueous environments, improving therapeutic efficacy .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and biodistribution of TFPTFA. Results indicated rapid absorption and distribution in tissues, suggesting potential for targeted therapies .

Environmental Impact

While the focus is primarily on biological activity, it is essential to consider the environmental implications of TFPTFA. Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity. Monitoring studies have detected TFPTFA in various environmental matrices, necessitating further research into its long-term effects .

Propriétés

IUPAC Name |

2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXXHRSQCJGYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380243 | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107551-72-4 | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,2,3,3-Tetrafluoropropyl trifluoroacetate interact with lithium ions in a localized high-concentration electrolyte (LHCE) system, and what are the downstream effects on electrolyte properties?

A1: 2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA) exhibits a strong interaction with lithium ions (Li+) in LHCEs []. This strong interaction stems from the electron-withdrawing effect of the fluorine atoms in TFPTFA, which increases the partial positive charge on the carbonyl carbon, making it a favorable site for Li+ coordination. As a result, TFPTFA actively participates in the solvation of Li+, becoming part of the solvation cluster alongside the primary solvent. This inclusion of TFPTFA within the solvation cluster influences the overall properties of the electrolyte, particularly ionic conductivity. While the exact impact on conductivity is complex and dependent on diluent concentration, the study suggests that the presence of TFPTFA generally leads to lower ionic conductivity compared to electrolytes using diluents with weaker Li+ interactions, such as 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFETFE) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.